Mandelohydroxamic acid
Overview
Description
Mandelohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids. It is characterized by the presence of a hydroxylamine functional group attached to a mandelic acid backbone. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mandelohydroxamic acid typically involves the reaction of mandelic acid with hydroxylamine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity. One common method involves the esterification of mandelic acid to form ethyl mandelate, followed by the reaction with hydroxylamine to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Mandelohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxamic acids .
Mechanism of Action
The mechanism of action of mandelohydroxamic acid involves its ability to chelate metal ions. The hydroxamic group forms stable complexes with metal ions through coordination bonds. This chelation process can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Acetohydroxamic acid: Similar in structure but with an acetyl group instead of a mandelic acid backbone.
Benzohydroxamic acid: Contains a benzoyl group and is used in similar applications as mandelohydroxamic acid, particularly in coordination chemistry and enzyme inhibition.
Uniqueness: this compound is unique due to its mandelic acid backbone, which provides additional coordination sites and enhances its ability to form stable metal complexes. This makes it particularly valuable in the study of metallacrowns and other complex structures .
Properties
IUPAC Name |
N,2-dihydroxy-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7(8(11)9-12)6-4-2-1-3-5-6/h1-5,7,10,12H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFRTFJESPROFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945605 | |
Record name | N,2-Dihydroxy-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-53-7 | |
Record name | Mandelohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,2-Dihydroxy-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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